molecular formula C14H12Cl2N2O2 B251791 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide

Cat. No. B251791
M. Wt: 311.2 g/mol
InChI Key: ACNXOCXSISQRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as pyridate, is an herbicide that is used to control weeds in crops such as rice, wheat, and corn. It was first introduced in the 1970s and has been widely used ever since. In

Mechanism of Action

Pyridate inhibits the enzyme protoporphyrinogen oxidase (PPO) by binding to the active site of the enzyme. This prevents the enzyme from converting protoporphyrinogen to protoporphyrin, which is a key step in the synthesis of chlorophyll. The accumulation of toxic intermediates leads to the death of the plant.
Biochemical and Physiological Effects:
Pyridate has been shown to have no significant effect on the biochemical and physiological parameters of crops such as rice and wheat. It does not affect photosynthesis, respiration, or transpiration rates, and has no adverse effects on plant growth or development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide for lab experiments is its specificity for the PPO enzyme. This makes it a valuable tool for studying the role of PPO in plant physiology and biochemistry. However, one limitation of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide is its toxicity to humans and animals. It is important to handle 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide with care and to follow proper safety protocols when working with it.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide. One area of interest is the development of new herbicides based on the structure of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide. Another area of research is the study of the molecular mechanisms of PPO inhibition by 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide. This could lead to the development of more effective herbicides with fewer side effects. Finally, there is a need for further research on the environmental impact of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide and other herbicides on ecosystems and human health.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 5-chloro-2-pyridinamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Pyridate has been extensively studied for its herbicidal properties and its effects on crop yield. It has been shown to be effective against a wide range of weeds, including barnyardgrass, watergrass, and sedges. Pyridate works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates and ultimately, the death of the plant.

properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C14H12Cl2N2O2/c1-9-6-10(15)2-4-12(9)20-8-14(19)18-13-5-3-11(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

ACNXOCXSISQRFE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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